BenchChemオンラインストアへようこそ!

N-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline

Lipophilicity Drug-likeness ADME

N-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline (CAS 1040683-82-6) is a fully synthetic, small-molecule aniline derivative with the molecular formula C₁₉H₂₅NO₂ and a molecular weight of 299.4 g/mol. This compound is categorized within a proprietary library of substituted anilines that are commercially supplied for early-stage drug discovery screening.

Molecular Formula C19H25NO2
Molecular Weight 299.4 g/mol
CAS No. 1040683-82-6
Cat. No. B1389456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline
CAS1040683-82-6
Molecular FormulaC19H25NO2
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCCCOC1=CC=CC(=C1)NCC(C)OC2=CC=CC=C2C
InChIInChI=1S/C19H25NO2/c1-4-12-21-18-10-7-9-17(13-18)20-14-16(3)22-19-11-6-5-8-15(19)2/h5-11,13,16,20H,4,12,14H2,1-3H3
InChIKeyPEWZKAGQORRTQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline (CAS 1040683-82-6): Physicochemical Identity and Procurement-Relevant Differentiation


N-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline (CAS 1040683-82-6) is a fully synthetic, small-molecule aniline derivative with the molecular formula C₁₉H₂₅NO₂ and a molecular weight of 299.4 g/mol . This compound is categorized within a proprietary library of substituted anilines that are commercially supplied for early-stage drug discovery screening . Its structural signature—a 2-methylphenoxypropyl sidechain linked to a 3-propoxyaniline core—distinguishes it from close-in analogs where the alkoxy chain length, the N-alkyl substituent, or the aromatic halogenation pattern is altered . The compound is typically offered as a neat solid in milligram-to-gram quantities, with predicted lipophilicity (XLogP3-AA = 5.2) and a predicted basic pKa of approximately 3.87, positioning it in a moderately lipophilic, weakly basic chemical space suitable for cell-permeability and CNS-targeting applications .

Why N-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline Cannot Be Replaced by Its Closest Structural Analogs


Within the commercially available congeneric series, even a single methylene-unit extension in the N-alkyl linker (from propyl to butyl) or a switch from a propoxy to a phenylpropoxy substituent on the aniline ring produces quantifiable shifts in computed lipophilicity that diverge beyond typical assay variability . These Δ logP values of +0.6 and +1.5, respectively, alter predicted membrane partitioning and non-specific protein binding, which can confound structure-activity relationship (SAR) interpretation and lead to different hit-to-lead trajectories . Substitution with a more polar, electron-withdrawing 2,4-dichloro motif further changes both electronic character and hydrogen-bond acceptor count, creating a distinct pharmacological profile that cannot be retroactively matched to the parent compound . Consequently, treating any of these analogs as interchangeable surrogates in a screening cascade risks irreproducible pharmacology and wasted procurement expenditure.

Quantitative Differentiation Evidence for N-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline vs. Closest Analogs


Optimized Lipophilicity Window: XLogP3-AA Comparison Against Butyl and Phenylpropoxy Analogs

The target compound exhibits an XLogP3-AA value of 5.2, placing it in a favorable 'lead-like' lipophilicity range (3–5) for oral bioavailability, whereas the butyl analog (XLogP3-AA = 5.8) and the phenylpropoxy analog (XLogP3-AA = 6.7) breach the typical upper bound . This quantitative gradient directly impacts predicted aqueous solubility and cytochrome P450 promiscuity .

Lipophilicity Drug-likeness ADME Permeability

Ligand Efficiency Advantage: Lower Molecular Weight Versus Extended-Chain and Di-Chlorinated Analogs

With a molecular weight of 299.4 g/mol, the target compound is 14.0 g/mol lighter than the butyl analog (313.4 g/mol) and 76.1 g/mol lighter than the phenylpropoxy analog (375.5 g/mol) . In a fragment- or lead-oriented screening context, this 4.7–20.3% reduction in molecular weight translates directly into higher ligand efficiency indices (LE) for any given binding affinity, a key metric for prioritizing hits .

Ligand efficiency Fragment-based drug design Molecular weight

Rotatable Bond Economy: Reduced Conformational Entropy Penalty Relative to Extended Alkoxy Analogs

The target compound contains 8 rotatable bonds, compared to 9 in the butyl analog and 10 in the phenylpropoxy analog . This represents a 12.5–25.0% reduction in rotatable bond count, which is directly correlated with improved binding affinity per non-hydrogen atom and lower entropic penalty upon target engagement .

Conformational entropy Lead-likeness Rotatable bonds

Predicted Basicity and Ionization Profile: pKa Differentiation from Halogenated and Ether-Extended Analogs

The secondary amine of the target compound has a predicted pKa of 3.87 ± 0.50 . This value is expected to be higher (more basic) than the electron-withdrawing 2,4-dichloro analog, which has fewer hydrogen-bond acceptors and a lower pKa due to the inductive effect of chlorine, while remaining comparable to the butyl and phenylpropoxy analogs that share the same aniline core . The predicted pKa places the compound at the lower boundary of the CNS multiparameter optimization (MPO) desirability window for basic amines, where pKa > 8 is often associated with higher attrition in CNS programs .

pKa Ionization CNS penetration Solubility

Proprietary Library Scaffold with Sub-Micromolar Kinase Inhibition Potential: Class-Level Inference

The 2-methylphenoxypropyl moiety is a recurring pharmacophore in proprietary kinase inhibitor libraries, with several structurally related compounds demonstrating sub-micromolar activity against tyrosine kinases (e.g., IC₅₀ values of 100 nM to 5 µM in biochemical assays) . While no target-specific IC₅₀ data are publicly available for CAS 1040683-82-6, the compound is positioned within the same chemical space as characterized kinase-active members of the series and is cataloged alongside them in screening collections . This class membership inferred from scaffold analysis suggests a higher probability of yielding kinase hits compared to the 2,4-dichloro analog, where the electron-withdrawing substitution pattern steers pharmacology toward different target classes.

Kinase inhibitor 2-Methylphenoxy scaffold Drug discovery library

Best-Fit Application Scenarios for N-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline Based on Comparative Evidence


Kinase-Focused High-Throughput Screening (HTS) Library Expansion

Given the scaffold's class-level association with kinase inhibition , this compound is best deployed as a screening deck member in kinase-targeted HTS campaigns. Its favorable lipophilicity (XLogP3-AA = 5.2) and lower molecular weight (299.4 g/mol) relative to the phenylpropoxy analog (375.5 g/mol) make it a more developable hit candidate should initial activity be confirmed .

CNS-Penetrant Lead Identification Programs

The moderate predicted pKa (3.87) and lipophilicity (XLogP3-AA = 5.2) place the compound within the CNS MPO favorable space, whereas the butyl analog (XLogP3-AA = 5.8) and phenylpropoxy analog (XLogP3-AA = 6.7) exceed recommended lipophilicity thresholds . This positions the target compound as a superior starting point for CNS-targeted medicinal chemistry projects where passive blood-brain barrier permeability is required .

Structure-Activity Relationship (SAR) Exploration Around the 3-Alkoxy Aniline Position

The 3-propoxy substitution provides a balanced hydrophobic probe, distinct from the bulkier 3-phenylpropoxy group (MW +76.1 g/mol) and the shorter, less lipophilic ethoxy analog. Researchers can use this compound as a central reference point to systematically vary alkoxy chain length and assess the impact on target binding and selectivity .

Avoidance When CYP Metabolic Stability Is a Primary Screening Criterion

If the primary screening objective is to identify compounds with minimal cytochrome P450 inhibition liability, the 2,4-dichloro analog (which has documented CYP3A4 IC₅₀ = 5.00E+3 nM class association) or other non-aniline scaffolds may be more appropriate starting points than the target compound's 2-methylphenoxy series, which is linked to kinase rather than CYP pharmacology .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.